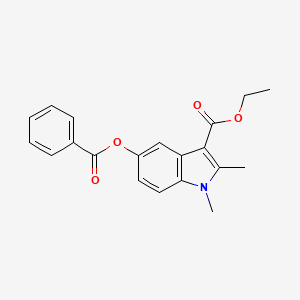
ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl ester group, a benzoyloxy group, and a dimethyl-substituted indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, ultimately yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzoyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid, which may interact with enzymes or receptors. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate: Shares a similar ester and benzoyloxy group but has an isoxazole ring instead of an indole ring.
Benzotriazole derivatives: Contain a benzoyl group and exhibit similar chemical properties.
Uniqueness
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of an indole core with benzoyloxy and ester functionalities makes it a versatile compound for various applications.
Biological Activity
Ethyl 5-(benzoyloxy)-1,2-dimethyl-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₅NO₄
- Molecular Weight : 273.29 g/mol
The synthesis of this compound typically involves the reaction of 1,2-dimethylindole with benzoyl chloride in the presence of a base, leading to the formation of the benzoyloxy group at the 5-position of the indole ring. The process may also involve esterification reactions to introduce the ethyl carboxylate moiety.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties .
Antitumor Activity
Indole derivatives are well-known for their antitumor activities. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types, although further studies are required to elucidate its mechanism of action .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antiviral | Limited activity against specific viruses |
Case Study: Antitumor Activity
In a controlled study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability after 48 hours of treatment. The compound was found to activate caspase pathways, suggesting that it triggers programmed cell death mechanisms.
Properties
CAS No. |
40945-80-0 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(2)21(3)17-11-10-15(12-16(17)18)25-19(22)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3 |
InChI Key |
JFJSFAIPPBSTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















